2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene
Description
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene is a brominated thiophene derivative characterized by a thiophene ring substituted at the 2-position with a bromine atom and at the 5-position with a 3-bromo-2,2-dimethylpropyl group.
Properties
Molecular Formula |
C9H12Br2S |
|---|---|
Molecular Weight |
312.07 g/mol |
IUPAC Name |
2-bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12Br2S/c1-9(2,6-10)5-7-3-4-8(11)12-7/h3-4H,5-6H2,1-2H3 |
InChI Key |
GWUCYXLVDFFIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 5-(3-bromo-2,2-dimethylpropyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production methods for brominated thiophenes often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. These methods may use continuous flow reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form more complex thiophene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include thiophene derivatives with different functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl or polyaryl thiophene derivatives.
Scientific Research Applications
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop conductive materials .
Comparison with Similar Compounds
The following analysis compares 2-bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene with structurally related brominated thiophenes, focusing on substituent effects, molecular properties, and biological activities.
Structural and Molecular Comparisons
Key Observations :
- Substituent Diversity: The target compound’s 5-position substituent is unique due to its dual bromine atoms and steric bulk, which may enhance electrophilic reactivity compared to mono-bromo analogs like 2-bromo-5-(2-methylpropyl)thiophene .
- Electron Effects : Sulfonyl-containing analogs (e.g., BP 8464) exhibit greater electron-withdrawing character, which could improve stability in polar environments relative to the target compound’s alkyl-bromo substituent .
Biological Activity
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene is a brominated thiophene derivative notable for its unique structure, which includes two bromine substituents and a branched alkyl chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C9H12Br2S
- Molecular Weight : Approximately 312.06 g/mol
- Structure : The presence of the thiophene ring contributes to its electronic properties and reactivity, making it significant for various organic synthesis applications.
The biological efficacy of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways could lead to inhibition or alteration of these pathways.
- Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Studies
Research indicates that thiophene derivatives can exhibit significant antimicrobial activity. For instance:
- A study found that certain brominated thiophenes inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Studies
In vitro studies have shown that thiophene derivatives can induce apoptosis in cancer cell lines:
- One study reported that a related thiophene compound exhibited cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving the induction of oxidative stress .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Two bromine substituents enhance reactivity | Potential antimicrobial and anticancer |
| 3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene | Structure | Contains both bromine and chlorine | Exhibits antimicrobial and anticancer properties |
| 1-Bromo-3-methylthiophene | Structure | Lacks bulky alkyl group | Limited biological data available |
Future Directions
Further research is essential to elucidate the specific biological mechanisms of this compound. Potential avenues include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
- Mechanistic Studies : To clarify how this compound interacts at the molecular level within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
